molecular formula C22H18O4 B339757 2-(BIPHENYL-4-YL)-2-OXOETHYL 4-METHOXYBENZOATE

2-(BIPHENYL-4-YL)-2-OXOETHYL 4-METHOXYBENZOATE

Cat. No.: B339757
M. Wt: 346.4 g/mol
InChI Key: OMQWFGGXUBANKP-UHFFFAOYSA-N
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-methoxybenzoate is an organic compound that features a biphenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxybenzoate ester can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • 1-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
  • 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Comparison: Compared to similar compounds, 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-methoxybenzoate is unique due to its specific ester linkage and the presence of both biphenyl and methoxybenzoate groups. These structural features confer distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various research fields .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18O4/c1-25-20-13-11-19(12-14-20)22(24)26-15-21(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

OMQWFGGXUBANKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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